molecular formula C6H5ClO3S B8245143 2-Thiophenecarboxylic acid, 5-chloro-2,3-dihydro-3-oxo-, methyl ester

2-Thiophenecarboxylic acid, 5-chloro-2,3-dihydro-3-oxo-, methyl ester

Cat. No.: B8245143
M. Wt: 192.62 g/mol
InChI Key: JWOVTLUINLARMP-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-chloro-2,3-dihydro-3-oxo-, methyl ester is an organic compound with the molecular formula C6H5ClO2S. This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro substituent and a methyl ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-chloro-2,3-dihydro-3-oxo-, methyl ester typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with methanol in the presence of an acid catalyst. The esterification reaction proceeds under reflux conditions, where the carboxylic acid reacts with methanol to form the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-chloro-2,3-dihydro-3-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-chloro-2,3-dihydro-3-oxo-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-chloro-2,3-dihydro-3-oxo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chloro substituent can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, 5-chloro-2,3-dihydro-3-oxo-, methyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro substituent and the ester group allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 5-chloro-3-oxothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c1-10-6(9)5-3(8)2-4(7)11-5/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOVTLUINLARMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)C=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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